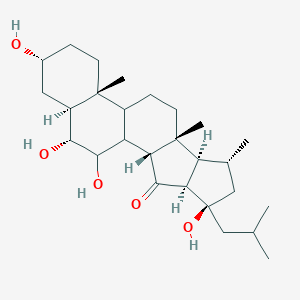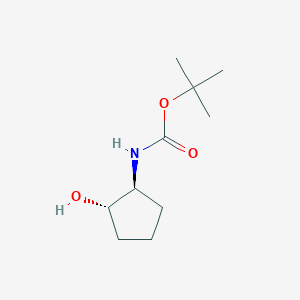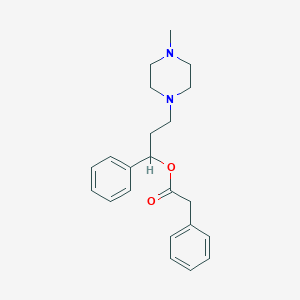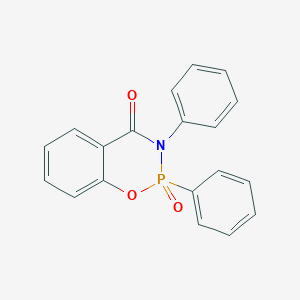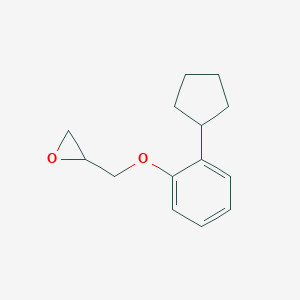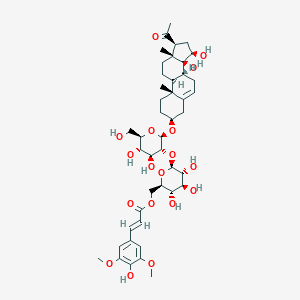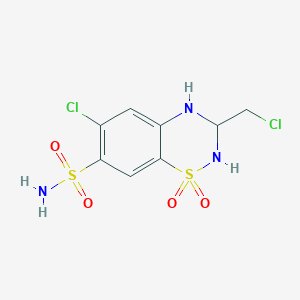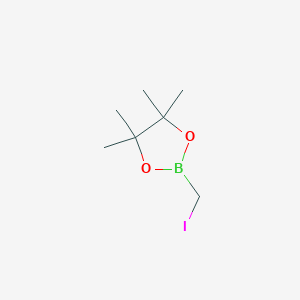
2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound “2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boron-containing organic compound. The presence of iodomethyl (CH2I) and dioxaborolane (a cyclic structure containing boron and oxygen) suggests potential uses in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, iodomethyl compounds are often used in organic synthesis as a source of methyl groups . Dioxaborolane compounds can be synthesized through various methods, including reactions involving boronic acids .
Chemical Reactions Analysis
Iodomethyl compounds are known to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions . Dioxaborolane compounds can react with various nucleophiles and are often used in Suzuki-Miyaura cross-coupling reactions .
Applications De Recherche Scientifique
1. Synthesis of Alkyl and Aryl Pinacolboronates The compound undergoes a reaction with iodine to form an iodoalkylborate species, facilitating the synthesis of alkyl and aryl pinacolboronates. This process involves the use of tetrahydrofuran as a leaving group and Grignard reagents under Barbier conditions (Murphy et al., 2015).
2. Catalytic Reactions and Synthesis of Silaboration Products The compound plays a crucial role in the palladium-catalyzed silaboration of allenes, producing various 2-silylallylboronates. This process exhibits high regio- and stereoselectivity and has been applied in the synthesis of homoallylic alcohols (Chang et al., 2005).
3. Synthesis of Ortho-modified Derivatives The compound is used in synthesizing 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These derivatives display inhibitory activity against serine proteases including thrombin, contributing to biochemical and medicinal studies (Spencer et al., 2002).
4. Precision Synthesis of Polymeric Materials The compound is utilized in precision synthesis processes such as the Suzuki-Miyaura coupling polymerization, proving essential for producing polymers like poly(3-hexylthiophene) with narrow molecular weight distributions and high regioregularity. This showcases its significance in advanced materials science and polymer chemistry (Yokozawa et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BIO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNNPAYFVZFWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447779 | |
| Record name | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
70557-99-2 | |
| Record name | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

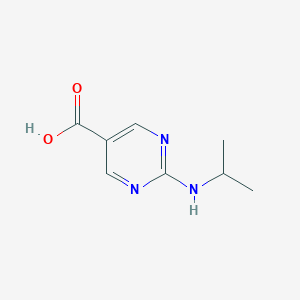
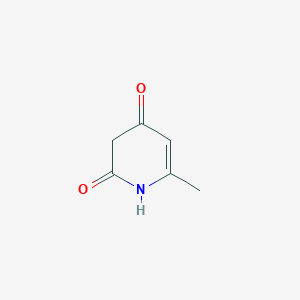
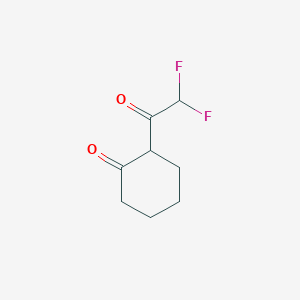
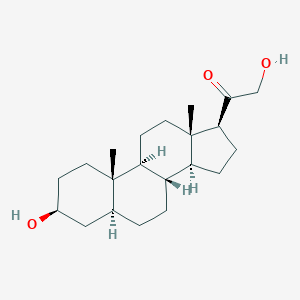
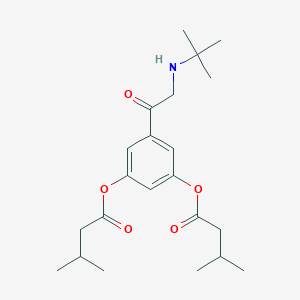
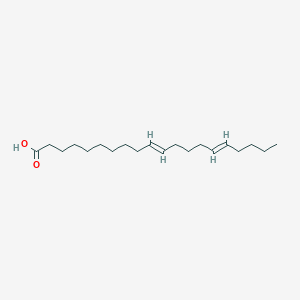
![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)
